![molecular formula C14H16N2O3 B1525951 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1305938-51-5](/img/structure/B1525951.png)
4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Descripción general
Descripción
“4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It has gained considerable attention in scientific research due to its unique physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” are characterized by its molecular formula C14H16N2O3 and a molecular weight of 260.29 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
The compound 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid and its analogs have been extensively studied for their synthesis methodologies and potential applications in antibacterial and antitubercular therapies. Notably, a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derivatives, including 1,3,4-oxadiazoles, were synthesized and shown to possess significant antibacterial and antitubercular activities. These compounds were evaluated against various Gram-positive and Gram-negative bacteria, demonstrating very good activities, particularly against Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Antimycobacterial and Cytotoxic Applications
Further research into pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles, highlighted their antimicrobial and antimycobacterial properties. Among these compounds, specific derivatives displayed promising anti-tubercular activity, with further assessments revealing their non-cytotoxic concentrations against mammalian cell lines. This suggests a therapeutic potential in treating tuberculosis while minimizing cytotoxic risks (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Corrosion Inhibition Applications
The study of 1,3,4-oxadiazole derivatives extended into the field of materials science, where such compounds were synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. The findings revealed that these derivatives act as effective corrosion inhibitors, forming protective layers on the metal surface, and demonstrating their utility in extending the life and durability of metal components in corrosive conditions (Ammal, Prajila, & Joseph, 2018).
Apoptosis Induction in Cancer Therapy
In cancer research, the application of 1,2,4-oxadiazole derivatives, specifically in the development of apoptosis inducers, has been explored through a chemical genetics approach. This involved the identification of small molecules capable of inducing apoptosis in cancer cells, leading to the discovery of compounds with potential anticancer activities. Through medicinal chemistry and biological studies, compounds exhibiting apoptosis-inducing activities were identified, offering insights into new therapeutic strategies for cancer treatment (Cai, Drewe, & Kasibhatla, 2006).
Propiedades
IUPAC Name |
4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-4-6-10(7-5-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHZKAQRMOVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)

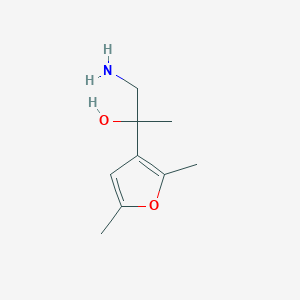
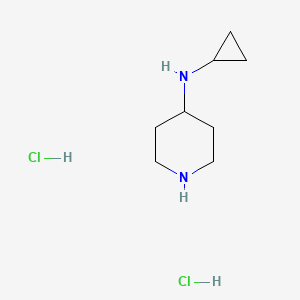
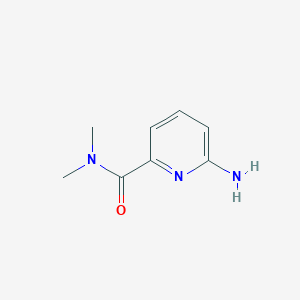
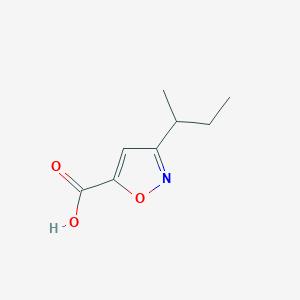

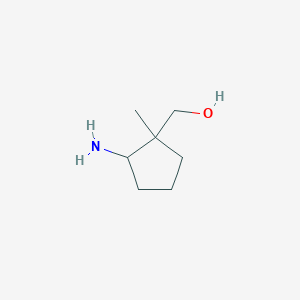
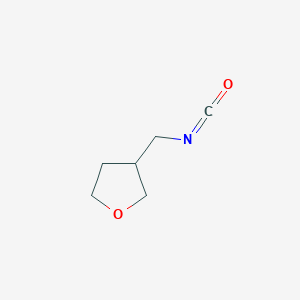
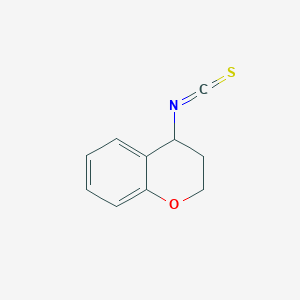

![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)